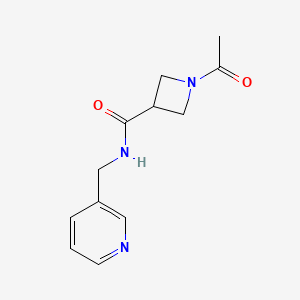

1-acetyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-acetyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Vorbereitungsmethoden

The synthesis of 1-acetyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide can be achieved through several routes. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which allows for the preparation of azetidines bearing various substituents . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-acetyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide undergoes several types of chemical reactions due to the presence of its azetidine ring and functional groups. Common reactions include:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by the ring strain.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines.

Wissenschaftliche Forschungsanwendungen

1-acetyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-acetyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. In the context of cancer therapy, it acts as an inhibitor of the STAT3 pathway. STAT3 is a transcription factor that, when aberrantly activated, contributes to the growth and survival of cancer cells . The compound binds to the SH2 domain of STAT3, preventing its dimerization and subsequent DNA binding, thereby inhibiting the transcription of genes involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

1-acetyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide can be compared with other azetidine derivatives, such as:

1,3,3-trimethylazetidine: Known for its use in polymerization reactions.

Azetidine-2-carboxamide: Investigated for its potential as a STAT3 inhibitor with sub-micromolar potencies.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other azetidine derivatives.

Biologische Aktivität

1-acetyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, along with an acetyl group and a pyridin-3-ylmethyl moiety. The molecular formula is C12H14N2O2, and it possesses specific chemical properties that enhance its reactivity and biological activity.

This compound primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.

Target of Action

- STAT3 : This pathway is crucial for regulating cell growth, survival, and differentiation. Inhibition of STAT3 can disrupt these processes, leading to potential therapeutic effects in various diseases, particularly cancers.

Mode of Action

The compound binds to STAT3 with high affinity, which may lead to the inhibition of downstream signaling pathways associated with tumor progression and immune responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- In vitro studies have demonstrated its efficacy against various cancer cell lines, including A549 (lung cancer) and BGC-823 (gastric cancer), showing significant cytotoxic effects.

- The compound’s IC50 values in these studies were reported to be in the micromolar range, indicating potent anticancer properties.

-

Antimicrobial Properties :

- Preliminary investigations suggest potential antimicrobial activity against several pathogenic bacteria and fungi, although further studies are needed to quantify this effect.

-

Enzyme Inhibition :

- The compound may act as an enzyme inhibitor or modulator by binding to active sites on target proteins, influencing metabolic pathways relevant to disease processes.

Pharmacokinetics

The pharmacokinetic profile of this compound has been optimized for improved cell membrane permeability. This optimization is crucial for enhancing its absorption, distribution, metabolism, and excretion (ADME) properties.

Case Study 1: Anticancer Efficacy

A study conducted on the A549 lung cancer cell line demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 was determined to be approximately 5 μM after 72 hours of treatment.

| Cell Line | IC50 (μM) | Treatment Duration |

|---|---|---|

| A549 | 5 | 72 hours |

| BGC-823 | 4 | 72 hours |

Case Study 2: Enzyme Interaction

In a separate study focusing on enzyme inhibition, the compound was tested against various enzymes involved in metabolic pathways. Results indicated that it effectively inhibited certain enzymes with IC50 values ranging from 10 to 20 μM.

Eigenschaften

IUPAC Name |

1-acetyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-9(16)15-7-11(8-15)12(17)14-6-10-3-2-4-13-5-10/h2-5,11H,6-8H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJJXLSMPRYBAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.